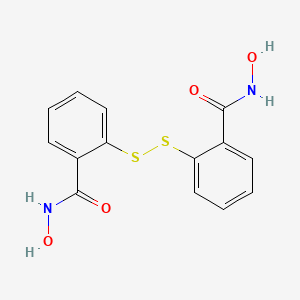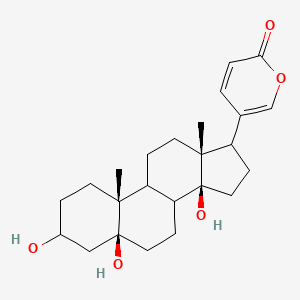
Copper tetra(tert-butyl)tetraazaporphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper tetra(tert-butyl)tetraazaporphinate is a copper-containing complex with the chemical formula [Cu(C_32H_36N_8)]. It is known for its distinctive green crystalline appearance and stability in air.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper tetra(tert-butyl)tetraazaporphinate can be synthesized using appropriate precursor compounds through a series of synthetic and ligand exchange reactions. The common solvents used in these reactions include chloroform and dichloromethane. The compound is typically prepared by reacting a suitable porphyrin precursor with copper salts under controlled conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, scaled up for larger quantities. The process requires careful control of reaction conditions to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Copper tetra(tert-butyl)tetraazaporphinate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents.
Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents.
Substitution: The compound can engage in substitution reactions where ligands in the complex are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Chloroform, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized copper complexes, while reduction could produce reduced copper species .
Applications De Recherche Scientifique
Copper tetra(tert-butyl)tetraazaporphinate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including oxidation and cycloaddition reactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism by which copper tetra(tert-butyl)tetraazaporphinate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The copper center in the complex can undergo changes in oxidation state, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Copper tetra(tert-butyl)porphyrin: Similar in structure but with different substituents on the porphyrin ring.
Copper phthalocyanine: Another copper-containing complex with a different macrocyclic ligand.
Copper tetra(tert-butyl)phthalocyanine: Similar to copper tetra(tert-butyl)tetraazaporphinate but with a phthalocyanine ligand.
Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its stability in air and solubility in common organic solvents make it particularly useful in various research applications .
Propriétés
Numéro CAS |
65124-35-8 |
|---|---|
Formule moléculaire |
C32H40CuN8 |
Poids moléculaire |
600.3 g/mol |
Nom IUPAC |
copper;4,9,14,19-tetratert-butyl-2,7,12,17,21,23-hexaza-22,24-diazanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene |
InChI |
InChI=1S/C32H40N8.Cu/c1-29(2,3)17-13-21-33-25(17)37-22-14-18(30(4,5)6)27(34-22)39-24-16-20(32(10,11)12)28(36-24)40-23-15-19(31(7,8)9)26(35-23)38-21;/h13-16H,1-12H3;/q-2;+2 |
Clé InChI |
DBZYVVRCUBRXHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=NC3=NC(=NC4=C(C=C([N-]4)N=C5C(=CC(=N5)N=C1[N-]2)C(C)(C)C)C(C)(C)C)C=C3C(C)(C)C.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[[1-(Cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-5-[4-[4-(1-methylpyrazol-4-yl)phenyl]phenyl]-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B14797856.png)
![9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)
![2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol](/img/structure/B14797867.png)
methanone](/img/structure/B14797870.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate](/img/structure/B14797874.png)
![(S)-N-[1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide](/img/structure/B14797896.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797904.png)
![[6'-acetyloxy-5-[2-[[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B14797916.png)


![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-1,2-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14797934.png)

![1-[(3R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14797937.png)
